7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate is a synthetic compound identified through a computer-aided drug discovery effort targeting the KDM5A protein. [] Due to its recent discovery and limited research, its source and classification remain undefined. The compound's primary role in scientific research is as a potential lead compound for developing new cancer therapies targeting KDM5A. []
The precise molecular structure of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate, including bond lengths, angles, and spatial arrangement, has not been explicitly reported. [] Based on its chemical name, the structure likely comprises a cyclopenta[c]chromene core with a 7-methyl and a 4-oxo substituent. Additionally, a cyclohexanecarboxylate group is likely attached to the 9th position of the core structure. Computational chemistry techniques, such as density functional theory (DFT) calculations, can be employed to predict its three-dimensional structure and electronic properties.
The mechanism of action of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate remains largely unelucidated. [] The parent study only identified it as a potential KDM5A inhibitor through docking studies and molecular dynamics simulations. [] Experimental validation is needed to confirm its binding affinity and inhibitory effect on KDM5A. Further research is crucial to unravel the specific molecular interactions, downstream signaling pathways affected, and cellular responses elicited by this compound.
Information regarding the physical and chemical properties of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate, such as melting point, boiling point, solubility, and stability, remains unknown. [] Determining these properties will be essential for understanding its behavior in different environments and developing appropriate formulations for further research and potential therapeutic applications.
Currently, the applications of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate are limited to its potential as a lead compound for developing novel KDM5A inhibitors. [] Further research is necessary to confirm its efficacy and explore its potential applications in various cancer types. Investigating its activity in different cancer cell lines, animal models, and potentially clinical trials can provide valuable insights into its therapeutic potential.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4